molecular formula C12H14F4N2O B8437251 1-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazine

1-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazine

Cat. No. B8437251
M. Wt: 278.25 g/mol
InChI Key: MWWCHMRATZTTMK-UHFFFAOYSA-N
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Patent
US06680319B2

Procedure details

A stirred mixture of 0.52 g of Compound 5B, 0.45 g of bis-(2-chloroethyl)amine hydrochloride, 0.5 g of potassium iodide, 0.34 g of anhydrous potassium carbonate and 20 mL of n-butanol was refluxed for 32 hours under nitrogen. The solvent was removed under reduced pressure. The residue was treated with 10 mL of water and 10 mL of 20% aqueous sodium carbonate and extracted with 2×30 mL of ethyl acetate. The organic layer was washed with brine, dried over sodium sulphate and evaporated to dryness in vacuo. The residue was purified by flash chromatography (chloroform:2N ammonia in methanol gradient from 100:3 to 100:5) to afford 0.1 g (14%) of Compound 5C as an oil.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
14%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:10][C:11]([F:14])([F:13])[F:12])=[C:6]([CH:8]=1)[NH2:7].Cl.Cl[CH2:17][CH2:18][NH:19][CH2:20][CH2:21]Cl.[I-].[K+].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH2:10][C:11]([F:12])([F:13])[F:14])=[C:6]([N:7]2[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]2)[CH:8]=1 |f:1.2,3.4,5.6.7|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
FC=1C=CC(=C(N)C1)OCC(F)(F)F
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
0.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0.34 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 32 hours under nitrogen
Duration
32 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with 10 mL of water and 10 mL of 20% aqueous sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×30 mL of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (chloroform:2N ammonia in methanol gradient from 100:3 to 100:5)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(C1)N1CCNCC1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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